The synthesis of (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate has been achieved through various multi-step synthetic routes. One notable approach utilizes a diastereoselective alkylation of a chiral Schollkopf dihydropyrazine with a specifically configured dialkoxy-substituted alkyl bromide. [] This reaction, demonstrating high stereoselectivity, leads to the formation of the desired (2S,4S) diastereomer. [] Subsequent steps involve acid hydrolysis and N-Boc protection to obtain the target compound. []
Due to its multiple functional groups, (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate can undergo a range of chemical transformations. The Boc protecting group can be removed under acidic conditions to yield the free amine. [, ] The hydroxyl group can be further functionalized through reactions such as esterification, etherification, or oxidation. The fluorine atom can modulate reactivity and contribute to the molecule's overall properties.
(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate has been identified as a key intermediate in the synthesis of aliskiren, a renin inhibitor used in the treatment of hypertension. [] Its unique structure and stereochemistry allow for its incorporation into the complex molecular framework of aliskiren, contributing to the drug's overall efficacy and pharmacological profile.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 53417-29-1